3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
3-(4-Fluorophenyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a fluorophenyl group and an azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the formation of the azabicyclo[3.2.1]octane core followed by the introduction of the fluorophenyl group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by functionalization steps to introduce the fluorophenyl group and the hydroxyl group at the desired positions. Reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions often involve the use of strong nucleophiles like NaNH2 (Sodium amide) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to study biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azabicyclo[3.2.1]octane structure can fit into specific binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but may have different substituents, leading to varied chemical and biological properties.
Fluorophenyl compounds: Compounds with a fluorophenyl group can exhibit similar reactivity and interactions due to the presence of the fluorine atom.
Uniqueness
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the combination of the fluorophenyl group and the azabicyclo[3.2.1]octane structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJBPUJZBWHQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517907 | |
Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341477-02-8 | |
Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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